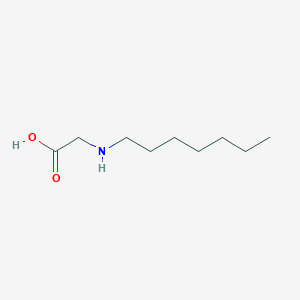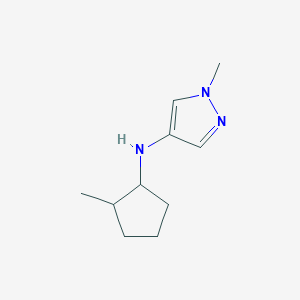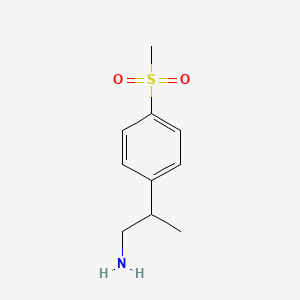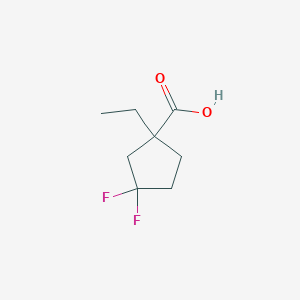
1-methyl-N-(2-phenylethyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-N-(2-phenylethyl)pyrrolidin-3-amine is a chemical compound characterized by a pyrrolidine ring substituted with a methyl group and a phenylethyl group.
Méthodes De Préparation
One common synthetic route includes the reaction of pyrrolidine with methyl iodide and phenylethyl bromide under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
1-Methyl-N-(2-phenylethyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group, where halogenated reagents replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted pyrrolidine derivatives .
Applications De Recherche Scientifique
1-Methyl-N-(2-phenylethyl)pyrrolidin-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-methyl-N-(2-phenylethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain . The compound binds to these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, depending on the receptor type and the context of its use .
Comparaison Avec Des Composés Similaires
1-Methyl-N-(2-phenylethyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:
N-methylpyrrolidine: Lacks the phenylethyl group, resulting in different biological activity and chemical properties.
N-phenylethylpyrrolidine: Lacks the methyl group, which affects its interaction with molecular targets and its overall reactivity.
Pyrrolidine: The parent compound without any substituents, used as a basic building block in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-methyl-N-(2-phenylethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-15-10-8-13(11-15)14-9-7-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |
Clé InChI |
UUYWLMZQRAARDR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1)NCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B15271205.png)




![3-(Difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B15271231.png)



![1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15271265.png)




